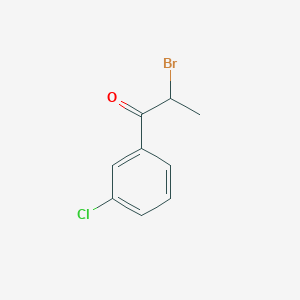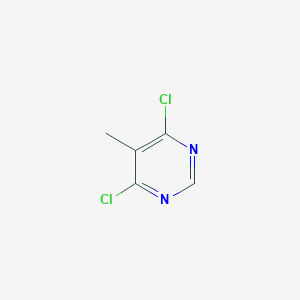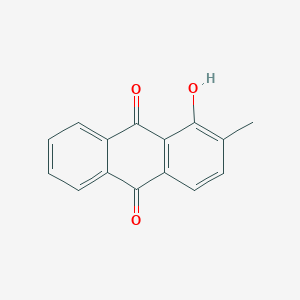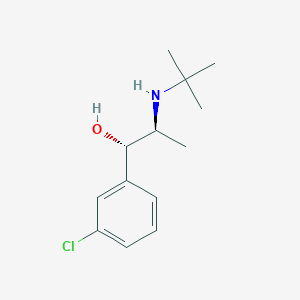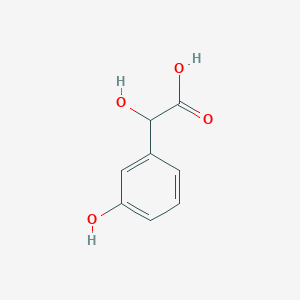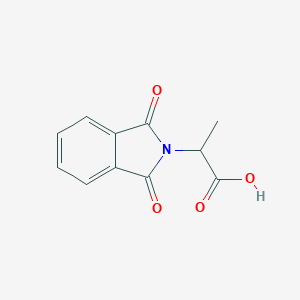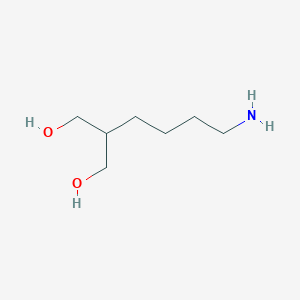
2-(4-Aminobutyl)-1,3-propanediol
描述
Sutent is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was approved by the FDA in January 2006 for two distinct indications: renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) . Notably, it was the first cancer drug to receive simultaneous approval for these two different uses.
准备方法
合成路线: 舒尼替尼的化学结构包含一个吡咯环体系和一个氟化的吲哚部分。合成路线涉及多个步骤,包括关键中间体的偶联以及随后的官能团修饰。虽然确切的专有合成方法尚未公开披露,但它通常从市售原料开始。
工业生产: 舒尼替尼是通过高效的合成工艺在工业规模上生产的。制药行业采用优化的方法以确保高产率、高纯度和可重复性。
化学反应分析
发生的反应: 舒尼替尼可以进行各种化学反应,包括氧化、还原和取代反应。这些反应对其药理活性至关重要。
常用试剂和条件:氧化: 氧化转化可能涉及过酸或金属氧化剂等试剂。
还原: 还原步骤通常使用氢化物(例如,氢化锂铝)或金属催化剂。
取代: 取代反应可以在吲哚环上的特定位置发生。
主要产物: 在这些反应过程中形成的主要产物包括对与 RTK 结合并抑制其活性至关重要的中间体。
科学研究应用
舒尼替尼的应用范围超出了癌症治疗:
化学: 研究人员研究其合成和反应性。
生物学: 研究舒尼替尼对细胞信号通路的影响。
医学: 除 RCC 和 GIST 外,还用于探索其他恶性肿瘤。
工业: 在药物发现和开发中的应用十分重要。
作用机制
舒尼替尼的主要机制涉及抑制多种 RTK,包括 VEGFR、PDGFR 和 KIT。通过阻断这些受体,它破坏肿瘤生长、血管生成和转移。受影响的下游通路包括 MAPK 和 PI3K/AKT。
相似化合物的比较
舒尼替尼因其同时获得 RCC 和 GIST 批准而脱颖而出。类似的化合物包括索拉非尼、帕唑帕尼和瑞戈非尼,它们各自具有不同的靶点谱。
属性
IUPAC Name |
2-(4-aminobutyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZCSLNRDJKKMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154681 | |
| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125162-81-4 | |
| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)




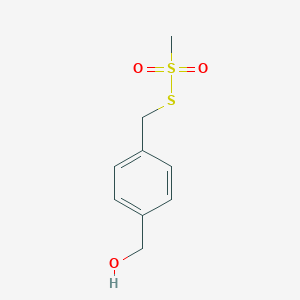
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)
